2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280) is a synthetic flavoring agent belonging to the class of thiazoles. Studies have explored various methods for its synthesis, including condensation reactions, cyclization, and esterification processes. These studies often focus on optimizing reaction conditions, improving yields, and characterizing the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
Research has investigated the sensory properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, describing it as having a roasted, nutty, and meaty aroma. Sensory evaluation studies typically involve trained panelists who assess the odor and taste profile of the compound at different concentrations [].
Due to its unique aroma profile, 2-(4-Methyl-5-thiazolyl)ethyl octanoate finds application in various food and beverage products. Research explores its use in flavoring formulations for savory snacks, meat products, broths, and beverages. These studies often involve investigating the optimal concentration range for achieving the desired flavor profile and potential interactions with other flavor components [, ].
The safety of 2-(4-Methyl-5-thiazolyl)ethyl octanoate for consumption is an essential aspect of scientific research. Studies have evaluated its toxicity and potential health effects. These evaluations involve in vitro and in vivo studies, often focusing on genotoxicity, developmental and reproductive toxicity, and potential allergic reactions [].
2-(4-Methyl-5-thiazolyl)ethyl octanoate is an organic compound classified as a 4,5-disubstituted thiazole derivative. Its molecular formula is C14H23NO2S, with a molecular weight of approximately 269.4 g/mol. This compound appears as a colorless to yellow liquid and is noted for its roasted, nutty aroma, making it suitable for use as a flavoring agent in various food products .
The chemical behavior of 2-(4-Methyl-5-thiazolyl)ethyl octanoate can be characterized by its reactivity typical of thiazole derivatives. It may undergo hydrolysis, oxidation, and reduction reactions under appropriate conditions. The presence of the thiazole ring allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom. Additionally, reactions involving esterification and transesterification can occur due to the presence of the ester functional group .
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate typically involves the following steps:
2-(4-Methyl-5-thiazolyl)ethyl octanoate finds applications primarily as a flavoring agent in food products due to its distinctive aroma profile. It is also utilized in the fragrance industry for its nutty scent, contributing to various formulations including perfumes and scented products . Furthermore, its potential biological activity opens avenues for research in pharmaceuticals, particularly in developing antimicrobial agents.
Several compounds exhibit structural similarities to 2-(4-Methyl-5-thiazolyl)ethyl octanoate, particularly within the class of thiazoles and their derivatives. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Thiazol-4-yl)ethanol | Contains a thiazole ring | Primarily used in pharmaceuticals |
4-Methylthiazole | Simple thiazole structure | Known for its antimicrobial properties |
Octanoic acid | Saturated fatty acid | Commonly used in food and cosmetics |
2-Acetylthiazole | Acetyl group substitution | Exhibits different biological activities |
The uniqueness of 2-(4-Methyl-5-thiazolyl)ethyl octanoate lies in its specific combination of the thiazole ring with an octanoate side chain, which contributes to its distinct flavor profile and potential biological activities not observed in simpler thiazoles or fatty acids .
2-(4-Methyl-5-thiazolyl)ethyl octanoate is a heterocyclic organic compound with the molecular formula C₁₄H₂₃NO₂S [1] [2]. The compound consists of a thiazole ring system substituted with a methyl group at position 4 and an ethyl octanoate chain at position 5 [3]. The structural representation reveals a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, characteristic of the thiazole family [10] [17].
The compound features a planar thiazole ring with significant π-electron delocalization, contributing to its aromatic character [10] [28]. The octanoate ester chain extends from the thiazole ring through a two-carbon ethyl linker, creating an amphiphilic molecule with both hydrophobic and hydrophilic regions [3] [20]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate [1] [2] [6].
The isomeric Simplified Molecular Input Line Entry System representation is CCCCCCCC(=O)OCCC1=C(C)N=CS1, which accurately depicts the connectivity and structural arrangement of all atoms within the molecule [1] [21] [24]. The compound exhibits achiral properties with no defined stereocenters, resulting in a single stereoisomeric form [24].
Table 1: Physical and Chemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Property | Value | Source/Notes |
---|---|---|
Molecular Formula | C₁₄H₂₃NO₂S | ChemSpider, PubChem [1] [2] |
Molecular Weight | 269.403 g/mol | Calculated molecular weight [1] [5] |
Exact Mass | 269.144950 g/mol | Monoisotopic mass [2] [21] |
Density | 1.0±0.1 g/cm³ | Predicted density [5] [9] |
Boiling Point | 368.0±27.0 °C at 760 mmHg | Predicted boiling point [5] [9] |
Flash Point | 176.4±23.7 °C | Predicted flash point [5] [9] |
Refractive Index | 1.503 | Predicted refractive index [5] |
LogP | 4.17 | Octanol-water partition coefficient [5] [9] |
pKa | 3.18±0.10 | Predicted acid dissociation constant [9] |
Vapor Pressure | 0.0±0.8 mmHg at 25°C | Predicted vapor pressure [9] |
Polar Surface Area | 67.43000 | Polar surface area [5] |
Stereochemistry | Achiral | No stereocenters present [24] |
The molecular geometry of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is characterized by the planar arrangement of the thiazole ring system with specific bond lengths and angles that maintain aromatic stability [11] [13]. The thiazole ring exhibits significant aromatic character due to the delocalization of six π-electrons across the five-membered heterocycle [10] [28] [32].
The sulfur-carbon bonds within the thiazole ring demonstrate typical aromatic characteristics, with the S-C(2) bond length measuring 1.721 Å and the S-C(5) bond length at 1.709 Å [11] [13]. The carbon-nitrogen bond shows partial double bond character with a length of 1.301 Å, indicative of the aromatic electron delocalization [11] [13]. The nitrogen-carbon bond at position 4 measures 1.373 Å, while the carbon-carbon double bond between positions 4 and 5 has a length of 1.361 Å [11] [13].
Table 2: Thiazole Ring System Molecular Geometry
Bond/Angle | Value (Å or °) | Bond Type/Description | Source |
---|---|---|---|
S-C(2) bond length | 1.721 Å | Single C-S bond (aromatic) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
S-C(5) bond length | 1.709 Å | Single C-S bond (aromatic) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
C(2)-N bond length | 1.301 Å | Partial double C=N bond (aromatic) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
N-C(4) bond length | 1.373 Å | Single C-N bond (aromatic) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
C(4)-C(5) bond length | 1.361 Å | Double C=C bond (aromatic) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
C(2)-S-C(5) angle | 89.24° | Internal angle at sulfur | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
S-C(2)-N angle | 115.33° | Internal angle at C(2) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
C(2)-N-C(4) angle | 110.07° | Internal angle at nitrogen | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
N-C(4)-C(5) angle | 115.70° | Internal angle at C(4) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
C(4)-C(5)-S angle | 109.66° | Internal angle at C(5) | Combined gas-phase electron diffraction/microwave/ab initio [11] [13] |
The thiazole ring demonstrates planarity with an aromatic character that follows Hückel's rule for aromaticity, containing six π-electrons in a cyclic, conjugated system [10] [28] [32]. The electronic structure reveals that the carbon at position 5 serves as the primary site for electrophilic substitution, while the carbon at position 2 is the preferred location for nucleophilic attack [10] [28]. The nitrogen atom contributes one lone pair to the aromatic system through sp² hybridization, while the sulfur atom maintains two lone pairs, with one participating in the aromatic π-system [10] [32].
The ester functional group connecting the octanoate chain to the thiazole ring exhibits typical carbonyl geometry with sp² hybridization at the carbonyl carbon [30]. The ethyl linker between the thiazole ring and the ester group adopts a staggered conformation to minimize steric interactions [27]. The octanoate chain maintains a linear, extended conformation characteristic of saturated aliphatic fatty acid derivatives [30].
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate [1] [2] [6] [21]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the thiazole ring is numbered starting with the sulfur atom at position 1 and the nitrogen atom at position 3 [16] [17]. The methyl substituent is located at position 4 of the thiazole ring, while the ethyl octanoate chain is attached at position 5 [1] [3].
The systematic naming approach identifies the octanoic acid portion as the principal functional group, with the thiazole-containing ethyl group serving as the alcohol component of the ester [1] [2]. The complete International Union of Pure and Applied Chemistry name accurately reflects the molecular connectivity and follows established nomenclature rules for both heterocyclic systems and ester functional groups [16] [17].
2-(4-Methyl-5-thiazolyl)ethyl octanoate is known by several common names and synonyms in chemical databases and literature [1] [9]. The most frequently encountered alternative names include octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester, which emphasizes the ester nature of the compound [1] [2] [5]. Another commonly used designation is 2-(4-methylthiazol-5-yl)ethyl octanoate, which represents a simplified version of the systematic name [1] [2] [9].
The compound is also referred to as sulfuryl octanoate in some commercial contexts, highlighting its sulfur-containing heterocyclic structure [2] [4] [9]. Additional synonyms include 4-methyl-5-thiazolylethanyl octanoate and 2-(4-methyl-1,3-thiazol-5-yl)ethyl-octanoate, which represent variations in nomenclature conventions across different chemical databases [5] [9].
The compound possesses multiple registry numbers and database identifiers that facilitate its identification across various chemical information systems [1] [21] [22] [24]. These identifiers serve as unique keys for accessing comprehensive chemical data and regulatory information.
The primary Chemical Abstracts Service registry number for 2-(4-Methyl-5-thiazolyl)ethyl octanoate is 163266-17-9 [1] [2] [21] [22]. This number serves as the primary identifier in the Chemical Abstracts Service database, which is maintained by the American Chemical Society [1] [21]. An alternative Chemical Abstracts Service registry number, 102175-98-4, also appears in some databases, representing a different registration entry for the same compound [5] [23].
The European Community number 639-026-8 identifies this compound within the European Inventory of Existing Commercial Chemical Substances [1] [22]. This identifier is essential for regulatory compliance within the European Union and facilitates tracking of the compound in commercial and industrial applications [1].
The United States Food and Drug Administration Unique Ingredient Identifier 1P83YTY662 serves as the official identifier for this compound in United States Food and Drug Administration databases [1] [22] [24]. This identifier is crucial for regulatory submissions and ensures accurate identification across all United States Food and Drug Administration systems [24].
The Chemical Entities of Biological Interest database assigns the identifier CHEBI:173916 to this compound [1] [21] [22]. Chemical Entities of Biological Interest is a comprehensive database of molecular entities focused on small chemical compounds, and this identifier facilitates integration with biological and biochemical databases [1] [21].
The Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID40167545 links this compound to the United States Environmental Protection Agency CompTox Chemistry Dashboard [1] [22] [24] [26]. This identifier enables access to computational toxicology data and environmental fate information [22] [24].
The Human Metabolome Database assigns the identifier HMDB0032423 to this compound [1] [21] [22]. This database focuses on small molecule metabolites found in the human body, and the inclusion of this identifier suggests potential biological relevance [21].
Table 3: Registry Numbers and Database Identifiers for 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Database/Registry | Identifier | Database Description |
---|---|---|
Chemical Abstracts Service Registry | 163266-17-9 | Chemical Abstracts Service Registry [1] [21] [22] |
Chemical Abstracts Service Registry (Alternative) | 102175-98-4 | Alternative Chemical Abstracts Service registration [5] [23] |
European Community | 639-026-8 | European Inventory of Existing Chemical Substances [1] [22] |
United States Food and Drug Administration Unique Ingredient Identifier | 1P83YTY662 | United States Food and Drug Administration Unique Ingredient Identifier [1] [22] [24] |
Chemical Entities of Biological Interest | CHEBI:173916 | Chemical Entities of Biological Interest [1] [21] [22] |
Distributed Structure-Searchable Toxicity Database | DTXSID40167545 | Distributed Structure-Searchable Toxicity Database [1] [22] [24] |
Human Metabolome Database | HMDB0032423 | Human Metabolome Database [1] [21] [22] |
PubChem Compound Identifier | 53338773 | PubChem Compound Database [1] [22] |
ChemSpider Identifier | 21105955 | ChemSpider Chemical Database [2] [22] |
Flavor and Extract Manufacturers Association Number | 4280 | Flavor and Extract Manufacturers Association [1] [9] [22] |
Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives Number | 1756 | Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives [9] [22] |
MDL Number | MFCD11617929 | MDL Information Systems [2] [6] [22] |
Nikkaji Number | J2.565.778K | Japanese chemical database [1] [22] |
Wikidata | Q27252709 | Wikidata knowledge base [1] [22] [26] |
The thiazole ring system in 2-(4-Methyl-5-thiazolyl)ethyl octanoate represents a fundamental five-membered heterocyclic aromatic compound containing one sulfur atom and one nitrogen atom [10] [16] [17]. This ring system, also known as 1,3-thiazole, exhibits significant aromatic character due to the presence of six π-electrons distributed across the five-membered ring [10] [28] [31].
The thiazole ring demonstrates planar geometry with bond angles and lengths that maintain aromatic stability [11] [27] [32]. The sulfur atom at position 1 and nitrogen atom at position 3 contribute to the heterocyclic nature of the system, with both atoms participating in the aromatic π-electron system [10] [28]. The electronic structure reveals that the nitrogen atom contributes one lone pair to the aromatic system through sp² hybridization, while the sulfur atom maintains two lone pairs with one participating in aromatic delocalization [32].
Table 4: Electronic Structure and Aromatic Properties of Thiazole Ring
Property | Value/Description | Reference/Notes |
---|---|---|
Ring planarity | Planar five-membered ring | X-ray crystallography, theoretical [27] [32] |
Aromaticity | Aromatic (6π electrons) | Nuclear magnetic resonance chemical shifts, calculations [10] [28] |
Pi-electron delocalization | Significant delocalization across ring | Molecular orbital calculations [10] [28] |
Electronic configuration | 6π-electron aromatic system | Hückel molecular orbital theory [10] [28] |
Dipole moment | 1.62 D | Experimental measurement [12] |
Hückel rule compliance | Yes (4n+2 rule, n=1) | Aromatic ring theory [10] [28] |
Ring current effect | Strong diamagnetic ring current | ¹H Nuclear magnetic resonance chemical shifts 7.27-8.77 ppm [10] |
C5 electrophilic substitution site | Primary site for electrophilic attack | Calculated π-electron density [10] [28] |
C2 nucleophilic substitution site | Preferred site for nucleophilic attack | C2-H susceptible to deprotonation [10] |
Lone pair electrons (N) | One lone pair in sp² orbital | Participates in conjugation [32] |
Lone pair electrons (S) | Two lone pairs (one in ring plane) | One lone pair participates in aromatic system [32] |
Hybridization state (N) | sp² hybridization | Planar nitrogen configuration [32] |
Hybridization state (S) | sp² hybridization | Bent configuration at sulfur [32] |
The thiazole ring system exhibits unique reactivity patterns due to the electronic distribution within the heterocycle [7] [28]. The carbon atom at position 5 serves as the primary site for electrophilic substitution reactions, while the carbon at position 2 is most susceptible to nucleophilic attack [10] [28]. This reactivity pattern is fundamental to the chemical behavior of thiazole derivatives and influences their biological activity [7] [15].
2-(4-Methyl-5-thiazolyl)ethyl octanoate belongs to the specific class of 4,5-disubstituted thiazoles, which are heterocyclic compounds containing a thiazole ring substituted exclusively at positions 4 and 5 [3] [8] [21] [29]. This classification is based on the substitution pattern where no modifications occur at positions 1, 2, or 3 of the thiazole ring system [3] [8] [29].
The 4,5-disubstituted thiazoles represent a significant subclass within the broader thiazole family, characterized by their unique electronic and steric properties [3] [8] [15]. These compounds maintain the aromatic character of the parent thiazole ring while introducing specific substituent effects that can modulate biological activity and chemical reactivity [15] [18] [20].
Table 5: 4,5-Disubstituted Thiazoles Classification Details
Classification Aspect | Description | Examples/Notes |
---|---|---|
Substitution pattern | Substituted at positions 4 and 5 only | C4-methyl, C5-ethyl substitution pattern [3] [8] |
Parent compound | Thiazole (1,3-thiazole) | C₃H₃NS base structure [16] [17] |
Ring numbering system | N at position 3, S at position 1 | International Union of Pure and Applied Chemistry numbering convention [16] [17] |
Structural requirement | No substitution at positions 1, 2, or 3 | Maintains aromatic character [3] [8] |
Common substitution types | Alkyl, aryl, heteroalkyl groups | Methyl, ethyl, phenyl, hydroxyl groups [8] [20] |
Electronic effects | Electron-donating/withdrawing effects | Modulates ring electron density [20] [28] |
Steric considerations | Substituent size influences conformation | Bulky groups may cause non-planarity [27] |
Conformational preferences | Generally planar with possible rotation | Rotation around exocyclic bonds [27] |
Relationship to parent thiazole | Derived from thiazole parent structure | Retains five-membered heterocycle [16] [17] |
Biological activity correlation | Enhanced biological activity vs unsubstituted | Drug discovery applications [15] [18] |
The biological significance of 4,5-disubstituted thiazoles is particularly noteworthy, as research has demonstrated that compounds containing at least two linked thiazoles show enhanced cytotoxic activity compared to single thiazole derivatives [15]. The substitution at positions 4 and 5 provides opportunities for structural modification that can optimize biological interactions while maintaining the essential aromatic character of the thiazole core [15] [18].
2-(4-Methyl-5-thiazolyl)ethyl octanoate shares structural relationships with several other heterocyclic compound families, particularly those containing five-membered aromatic rings [10] [16] [17]. The thiazole ring system is a member of the azole family, which includes imidazoles, oxazoles, and pyrazoles [10] [16] [17].
The most closely related heterocyclic systems include oxazoles, where the sulfur atom is replaced by oxygen, and imidazoles, where the sulfur atom is substituted with a nitrogen atom [10] [16] [31]. These structural analogies provide insights into the electronic properties and reactivity patterns of thiazole-containing compounds [16] [17] [31].
Thiazole derivatives also exhibit relationships with benzothiazoles, which represent fused ring systems incorporating both thiazole and benzene rings [10] [16]. The presence of the thiazole moiety in naturally occurring compounds such as thiamine (vitamin B₁) demonstrates the biological significance of this heterocyclic system [10] [16] [20].
The aromatic character of the thiazole ring places it within the broader category of heteroaromatic compounds, which are characterized by delocalized π-electron systems containing heteroatoms [10] [28] [31]. This classification is fundamental to understanding the chemical behavior and biological activity of thiazole-containing molecules like 2-(4-Methyl-5-thiazolyl)ethyl octanoate [28] [31] [32].